4-(5-Fluoro-2-methyl-benzyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring substituted with a 5-fluoro-2-methylbenzyl group, which enhances its potential biological activity. This compound is of interest in medicinal chemistry due to its possible therapeutic applications, particularly in the treatment of central nervous system disorders.
The compound can be synthesized through various methods, primarily involving the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base. Sources such as BenchChem provide detailed synthetic routes and conditions for its production .
4-(5-Fluoro-2-methyl-benzyl)-piperidine can be classified as:
The synthesis of 4-(5-Fluoro-2-methyl-benzyl)-piperidine typically involves the following steps:
In an industrial setting, continuous flow reactors may be employed to optimize reaction conditions for higher efficiency and yield. Purification techniques such as recrystallization or chromatography are essential for obtaining high-purity products .
The molecular structure of 4-(5-Fluoro-2-methyl-benzyl)-piperidine can be described as follows:
The compound exhibits a unique substitution pattern that contributes to its chemical properties and potential biological activity. The presence of the fluorine atom is significant for enhancing lipophilicity and modulating receptor interactions.
4-(5-Fluoro-2-methyl-benzyl)-piperidine can participate in several chemical reactions:
The mechanism of action for 4-(5-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes within the central nervous system. By binding to these targets, it may modulate their activity, influencing various biological processes.
Research indicates that compounds with similar structures exhibit varying degrees of potency against specific targets, suggesting that the fluorinated benzyl group plays a critical role in enhancing biological activity .
4-(5-Fluoro-2-methyl-benzyl)-piperidine typically appears as a crystalline solid. Specific physical properties are essential for understanding its behavior in different environments.
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties influence its application in scientific research and industrial processes.
4-(5-Fluoro-2-methyl-benzyl)-piperidine has several scientific uses:
This compound's unique structure and properties make it a valuable subject for ongoing research and development within various scientific fields.
The development of 4-(5-fluoro-2-methyl-benzyl)-piperidine derivatives originated from systematic efforts to modify high-affinity σ1 receptor ligands, particularly haloperidol analogs. Early pharmacophore models identified three critical features for σ1R binding: (i) a protonatable tertiary amine, (ii) a primary hydrophobic domain (aromatic ring) 6–10 Å distant, and (iii) a secondary hydrophobic region 2.4–3.9 Å from the amine [4] [8]. Haloperidol, while potent (σ1R Ki = 2.6 nM), exhibited significant off-target dopamine receptor binding linked to extrapyramidal side effects [8].
Structural simplification efforts focused on the N-benzyl piperidine motif as a versatile scaffold retaining σ1R affinity while reducing dopaminergic interactions. Introduction of ortho-methyl and para-fluoro substituents on the benzyl ring proved critical:
Compound LMH-2 (a direct analog with structural similarity) demonstrated the efficacy of this design, achieving σ1R Ki = 6 nM with >100-fold selectivity over σ2R and negligible dopamine receptor binding [8]. This validated the 4-(fluorinated benzyl)-piperidine motif as a privileged structure for central nervous system (CNS) targets.
Table 1: Pharmacological Profiling of Key N-Benzyl Piperidine Derivatives Targeting σ Receptors
Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ2R/σ1R) | Key Structural Features |
---|---|---|---|---|
Haloperidol | 2.6 | 77 | ~30 | Butyrophenone scaffold |
LMH-2 | 6.0 | >1000 | >166 | ortho-methyl,para-fluorobenzyl-piperidine |
S1RA (Reference) | 17 | 61 | ~3.6 | Naphthyl derivative |
Unsubstituted Benzyl | ~100* | ND | ND | Lacks fluorination/methylation |
*ND = Not Determined; Estimated from SAR trends [4] [8]
Fluorination at the benzyl para-position (5-fluoro isomer in the context of 4-(5-fluoro-2-methyl-benzyl)-piperidine) imparts multifaceted advantages crucial for CNS drug candidates:
Table 2: Computed Physicochemical Properties of 4-(5-Fluoro-2-methyl-benzyl)-piperidine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₃H₁₈FN | Confirms elemental composition and molecular weight (207.29 g/mol) |
clogP | ~2.68 | Indicates moderate lipophilicity, favorable for CNS penetration |
Topological Polar Surface Area (TPSA) | 12.03 Ų | Very low TPSA enhances BBB permeability |
H-bond Donors | 1 (Piperidine NH+) | Protonation state affects solubility and binding |
H-bond Acceptors | 1 (Alkylamine) | Low count contributes to membrane permeability |
Rotatable Bonds | 2 | Suggests conformational flexibility for target adaptation |
% Protonated at pH 7.4 | ~81% | Balances membrane penetration (uncharged) and target binding (charged) [5] [6] |
Benzyl-piperidine hybrids, particularly fluorinated derivatives, exhibit multi-target engagement relevant to neurodegeneration and pain:
Acetylcholinesterase (AChE) Inhibition:The protonated piperidine nitrogen forms a critical salt bridge with AChE’s catalytic anionic site (CAS) residue Asp74. The fluorinated benzyl ring occupies the "hydrophobic pocket" within the CAS, engaging in π-π stacking with Trp86 and van der Waals contacts. Hybrid molecules incorporating the N-(4-fluoro-2-methylbenzyl)piperidine moiety linked to hydroxamic acids (e.g., d5, d10) demonstrated dual AChE/HDAC inhibition. Compound d10 exhibited AChE IC50 = 0.12 μM, comparable to donepezil (IC50 = 0.04 μM), attributed to optimal CAS occupancy enhanced by the fluorobenzyl group [7].
Histone Deacetylase (HDAC) Inhibition:In multi-target ligands, the N-(4-fluoro-2-methylbenzyl)piperidine acts as the surface-binding "cap" of HDAC inhibitors. The fluorobenzyl group enhances hydrophobic interactions at the enzyme rim, improving potency. Compound d5 showed HDAC6 IC50 = 8.7 nM, significantly contributing to neuroprotective effects observed in cellular models of oxidative stress (H2O2-induced PC12 cell death) [7].
σ1 Receptor Modulation:As established earlier, the fluorinated benzylpiperidine core is a high-affinity σ1R pharmacophore. Antagonism at this receptor modulates Ca2+ signaling and neurotransmitter release, underpinning efficacy in neuropathic pain models (e.g., chronic constriction injury). Ligands like LMH-2 reversed mechanical allodynia and thermal hyperalgesia in rats, effects blocked by σ1R agonists, confirming target specificity [4] [8].
Table 3: Enzyme Inhibition Profiles of Representative Benzyl-Piperidine Hybrid Derivatives
Compound | Target | IC50 or Ki | Activity/Mechanism | Structural Features |
---|---|---|---|---|
d10 | AChE | 0.12 μM | Competitive Inhibition | Piperidine linked to HDAC pharmacophore |
d5 | HDAC6 | 8.7 nM | Zinc Chelation (Hydroxamate) | para-Fluorobenzyl cap group |
LMH-2 | σ1 Receptor | 6.0 nM (Ki) | Antagonism | ortho-methyl,para-fluorobenzyl-piperidine |
Donepezil | AChE | 0.04 μM | Reference Inhibitor | Indanone-Benzylpiperidine |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1